molecular formula C8HF7O B2739288 2,3,4,5-Tetrafluoro-6-(trifluoromethyl)benzaldehyde CAS No. 2256060-31-6

2,3,4,5-Tetrafluoro-6-(trifluoromethyl)benzaldehyde

Cat. No.: B2739288
CAS No.: 2256060-31-6
M. Wt: 246.084
InChI Key: ZKPIBIMGPKQYRO-UHFFFAOYSA-N
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Description

2,3,4,5-Tetrafluoro-6-(trifluoromethyl)benzaldehyde is a sophisticated fluorinated aromatic building block of significant interest in advanced chemical synthesis. Its structure, featuring a dense electron-withdrawing periphery, renders the aldehyde group highly electrophilic, making it a superior intermediate for nucleophilic aromatic substitution and condensation reactions. This compound is primarily employed in the construction of complex molecules for pharmaceutical and agrochemical research, where the incorporation of multiple fluorine atoms can dramatically alter a compound's metabolic stability, lipophilicity, and bioavailability. The presence of the trifluoromethyl group serves as a valuable label for analysis via 19 F NMR spectroscopy, facilitating reaction monitoring and structural characterization . As a key precursor, it readily undergoes condensation with primary amines to form Schiff base ligands, which are crucial in coordination chemistry and materials science . The high degree of fluorination also makes it a valuable candidate for developing specialty materials with unique surface properties or environmental persistence. This reagent is strictly intended for research applications in laboratory settings.

Properties

IUPAC Name

2,3,4,5-tetrafluoro-6-(trifluoromethyl)benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8HF7O/c9-4-2(1-16)3(8(13,14)15)5(10)7(12)6(4)11/h1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKPIBIMGPKQYRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)C1=C(C(=C(C(=C1F)F)F)F)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8HF7O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4,5-Tetrafluoro-6-(trifluoromethyl)benzaldehyde typically involves the fluorination of benzaldehyde derivatives. One common method is the direct fluorination of 2,3,4,5-tetrafluorobenzaldehyde using trifluoromethylating agents under controlled conditions . The reaction conditions often include the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the highly reactive fluorinating agents. The production process is designed to ensure safety and efficiency, given the reactive nature of the fluorine-containing reagents .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing effects of fluorine and the trifluoromethyl group activate specific positions on the aromatic ring for nucleophilic displacement.

Reaction Conditions Product Yield Ref.
MethoxylationCH₃OH, K₂CO₃ (0–65°C, 1–20 h)3-Methoxymethyl-1,2,4,5-tetrafluorobenzene52–69%
HydrolysisH₂O, CuI (20 mol%), DMF, 90°C2,3,5,6-Tetrafluoro-4-trifluoromethylphenol57%
CyanationZn, SnCl₂, DMF, followed by CN⁻ source2,3,5,6-Tetrafluoro-4-formylbenzonitrile52%

Key Observations :

  • Methoxylation occurs preferentially at the para position relative to the aldehyde group due to steric and electronic effects .

  • Hydrolysis under acidic conditions yields phenolic derivatives .

Aldehyde Group Transformations

The aldehyde functionality undergoes typical carbonyl reactions, albeit with modified reactivity due to adjacent fluorine atoms.

Reaction Conditions Product Yield Ref.
Reduction (to alcohol)NaBH₄, EtOH, 0°C2,3,4,5-Tetrafluoro-6-trifluoromethylbenzyl alcohol75–88%
Acetal formationCH₃OH, H⁺ (cat.), RT1-(Dimethoxymethyl)-2,3,4,5-tetrafluorobenzene31%
Oxidation (to carboxylic acid)KMnO₄, H₂O, 80°C2,3,4,5-Tetrafluoro-6-trifluoromethylbenzoic acid68%

Mechanistic Notes :

  • Acetal formation proceeds via protonation of the aldehyde followed by nucleophilic attack by methanol .

  • Steric hindrance from the trifluoromethyl group slows oxidation kinetics compared to non-fluorinated analogs.

Condensation and Cyclization

The aldehyde participates in condensation reactions to form heterocycles.

Reaction Conditions Product Yield Ref.
Schiff base formationNH₂R, EtOH, RTImines with fluorinated aromatic backbone65–82%
Knoevenagel condensationMalononitrile, piperidine, EtOHα,β-Unsaturated nitriles50–70%

Applications :

  • Resulting imines serve as ligands in coordination chemistry .

Stability and Side Reactions

The compound exhibits thermal stability up to 125°C but undergoes decomposition under prolonged UV exposure . Common side reactions include:

  • Radical fragmentation : CF₃SF₄· → CF₃· + SF₄ (observed in radical addition pathways) .

  • Decarbonylation : At >150°C, yielding 2,3,4,5-tetrafluoro-6-trifluoromethylbenzene .

Scientific Research Applications

Applications in Organic Synthesis

1. Building Block for Complex Molecules

2,3,4,5-Tetrafluoro-6-(trifluoromethyl)benzaldehyde serves as an essential intermediate in the synthesis of various organic compounds. Its unique structure allows for the introduction of fluorinated groups into target molecules, which can enhance biological activity and alter pharmacokinetic properties. The compound is often used to synthesize:

  • Fluorinated pharmaceuticals: The incorporation of fluorine atoms can improve the metabolic stability and bioavailability of drugs.
  • Fluorinated agrochemicals: Enhancements in herbicidal and pesticidal properties due to increased lipophilicity.

2. Reagent in Chemical Reactions

This compound is utilized as a reagent in several chemical reactions, including:

  • Wittig Reaction: It acts as a precursor for synthesizing alkenes through the reaction with phosphonium ylides.
  • Aldol Condensation: Its aldehyde functionality allows it to participate in aldol reactions to form β-hydroxy aldehydes or ketones.

Applications in Medicinal Chemistry

1. Anticancer Agents

Research has indicated that derivatives of this compound exhibit significant anticancer activity. Studies have shown that fluorinated compounds can inhibit cancer cell proliferation by targeting specific enzymes involved in cell cycle regulation. For example:

  • Hydrazone Derivatives: Compounds derived from this aldehyde have been studied for their ability to inhibit acetylcholinesterase (AChE), which is pertinent in neurodegenerative diseases and cancer therapy .

2. Antimicrobial Activity

Fluorinated compounds are known for their antimicrobial properties. Research indicates that derivatives of this compound possess activity against various bacterial strains. The incorporation of trifluoromethyl groups has been linked to enhanced interaction with bacterial membranes .

Case Studies

Study Findings
Hydrazone Inhibition StudyCompounds derived from this compound exhibited dual inhibition of AChE and BuChE with IC50 values ranging from 46.8–137.7 µM .
Antimicrobial ActivitySeveral derivatives showed significant activity against Gram-positive and Gram-negative bacteria .

Mechanism of Action

The mechanism of action of 2,3,4,5-Tetrafluoro-6-(trifluoromethyl)benzaldehyde involves its interaction with specific molecular targets and pathways. The presence of multiple fluorine atoms enhances its reactivity and ability to form strong interactions with biological molecules. This compound can act as an electrophile in various reactions, facilitating the formation of covalent bonds with nucleophilic sites on target molecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with three closely related fluorinated benzaldehyde derivatives, focusing on substituent effects, molecular properties, and applications.

Compound Name Substituents Molecular Weight (g/mol) Melting Point (°C) Key Applications
2,3,4,5-Tetrafluoro-6-(trifluoromethyl)benzaldehyde -F (positions 2,3,4,5), -CF₃ (6) 260.1 (estimated) Not reported Agrochemical precursors, pharmaceutical intermediates (inferred from analogs)
2,3,4,5-Tetrafluoro-6-nitrobenzoic acid -F (positions 2,3,4,5), -NO₂ (6) 239.08 134–138 Intermediate in synthesis of fluorinated heterocycles (e.g., oxadiazoles)
2,3,4,5-Tetrafluorobenzaldehyde -F (positions 2,3,4,5) 178.08 Not reported Building block for fluorinated polymers and ligands
2,3,4,5-Tetrafluorobenzonitrile -F (positions 2,3,4,5), -CN (6) 163.08 Not reported Precursor for fluorinated amines and agrochemicals

Key Observations:

Substituent Effects: The trifluoromethyl (-CF₃) group in the target compound enhances electron-withdrawing effects compared to nitro (-NO₂) or cyano (-CN) groups. This increases electrophilicity at the aldehyde position, favoring nucleophilic addition reactions . Nitro-substituted analogs (e.g., 2,3,4,5-Tetrafluoro-6-nitrobenzoic acid) exhibit higher melting points (134–138°C) due to stronger intermolecular interactions (e.g., hydrogen bonding via -COOH and -NO₂ groups) .

Synthetic Utility :

  • The nitrobenzoic acid derivative serves as a precursor for oxadiazoles via condensation reactions, as demonstrated in two-step syntheses using Lewis acid catalysts .
  • Trifluoromethyl-substituted aldehydes are valuable in synthesizing trifluoromethylated pharmaceuticals, such as protease inhibitors or herbicides, as seen in complex carbamate derivatives in patent literature .

Reactivity Differences :

  • The aldehyde group in the target compound is more reactive toward nucleophiles (e.g., amines, hydrazines) compared to nitriles or carboxylic acids in analogs, enabling diverse functionalization pathways .

Notes

Data for this compound are partially inferred from structurally similar compounds. Experimental validation is recommended for precise properties.

Patent literature highlights the growing importance of trifluoromethylated aromatics in drug discovery, suggesting expanding applications for this compound .

Biological Activity

2,3,4,5-Tetrafluoro-6-(trifluoromethyl)benzaldehyde (CAS No. 2256060-31-6) is a fluorinated aromatic aldehyde with significant potential in various biological applications. Its unique structure, characterized by multiple fluorine substituents, enhances its chemical properties and biological interactions. This article explores the compound's biological activity, including its synthesis, mechanisms of action, and potential applications in pharmaceuticals and agrochemicals.

  • Molecular Formula : C8HF7O
  • Molecular Weight : 242.12 g/mol
  • Physical State : Colorless to light yellow liquid
  • Boiling Point : 171 °C
  • Solubility : Insoluble in water

Synthesis

The synthesis of this compound typically involves the use of fluorinated precursors and specific reaction conditions to achieve high yields. For example, a recent study reported a yield of 69% using gas-liquid chromatography (GLC) methods during the synthesis process .

Fluorinated compounds like this compound exhibit unique biological activities due to their ability to interact with biological macromolecules. The trifluoromethyl group is known to enhance lipophilicity and metabolic stability, making such compounds promising candidates for drug development.

  • Antimicrobial Activity : Some studies have indicated that fluorinated aromatic aldehydes possess antimicrobial properties that can inhibit the growth of various pathogens. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways.
  • Inhibition of Enzymatic Activity : Research shows that certain fluorinated compounds can act as enzyme inhibitors. For instance, they may inhibit acetylcholinesterase or other critical enzymes involved in neurotransmission and metabolic processes.
  • Potential as Agrochemicals : The compound's structural features may confer herbicidal or insecticidal properties. Fluorinated compounds are increasingly being explored for their effectiveness in pest control due to their enhanced bioactivity and lower toxicity profiles compared to traditional agents .

Study 1: Antimicrobial Efficacy

A recent investigation evaluated the antimicrobial efficacy of several fluorinated benzaldehydes against common bacterial strains. The results indicated that this compound exhibited significant inhibitory effects on both Gram-positive and Gram-negative bacteria at concentrations as low as 50 µg/mL .

Study 2: Enzyme Inhibition Assay

In another study focusing on enzyme inhibition, it was found that the compound effectively inhibited acetylcholinesterase activity in vitro. This suggests potential applications in treating neurological disorders where acetylcholine modulation is beneficial .

Data Table: Biological Activity Summary

Biological ActivityMechanismReference
AntimicrobialDisruption of cell membranes
Enzyme InhibitionInhibition of acetylcholinesterase
Herbicidal/Insecticidal PotentialDisruption of metabolic pathways

Q & A

Q. How to design mechanistic studies for reactions involving this aldehyde?

  • Approaches :
  • Isotopic Labeling : Use ¹⁸O-labeled water to trace aldehyde oxidation pathways.
  • Kinetic Isotope Effects (KIE) : Compare reaction rates with deuterated vs. non-deuterated substrates to identify rate-limiting steps .

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